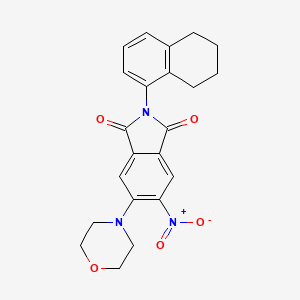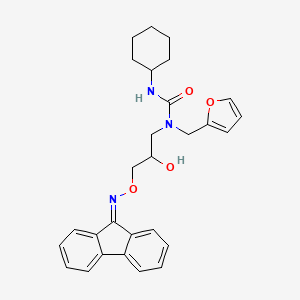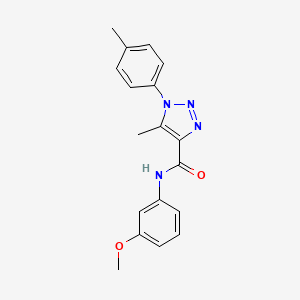![molecular formula C21H21ClFN3O5S B2870732 N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide CAS No. 1043006-73-0](/img/structure/B2870732.png)
N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide is a useful research compound. Its molecular formula is C21H21ClFN3O5S and its molecular weight is 481.92. The purity is usually 95%.
BenchChem offers high-quality N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-FLUOROBENZENESULFONYL)-2-OXOETHYL]-4-CHLOROBENZAMIDE”, also known as “VU0609594-1”.
Cancer Research
VU0609594-1 has shown potential in cancer research, particularly in targeting specific cancer cell lines. Its structure allows it to interact with certain proteins and enzymes that are overexpressed in cancer cells, making it a candidate for developing targeted cancer therapies .
Neuropharmacology
This compound has applications in neuropharmacology due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. It is being studied for its potential to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as schizophrenia and depression .
Antibacterial Agents
VU0609594-1 has been investigated for its antibacterial properties. Its unique chemical structure allows it to inhibit the growth of certain bacterial strains, making it a promising candidate for developing new antibacterial drugs, especially against resistant strains .
Enzyme Inhibition Studies
The compound is used in enzyme inhibition studies to understand its interaction with various enzymes. This research helps in elucidating the mechanisms of enzyme action and inhibition, which is crucial for drug development and understanding metabolic pathways .
Drug Metabolism and Pharmacokinetics
Research on VU0609594-1 includes studying its metabolism and pharmacokinetics. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body helps in optimizing its efficacy and safety as a therapeutic agent .
Molecular Imaging
VU0609594-1 is used in molecular imaging studies to visualize biological processes at the molecular level. Its ability to bind to specific targets makes it useful in imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI), aiding in the diagnosis and monitoring of diseases .
Inflammatory Diseases
The compound is also being explored for its potential in treating inflammatory diseases. Its interaction with inflammatory pathways and mediators suggests it could be developed into a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Research
VU0609594-1 has applications in cardiovascular research, particularly in studying its effects on heart rate and blood pressure. Its potential to modulate cardiovascular functions makes it a candidate for developing new treatments for hypertension and other cardiovascular disorders .
These diverse applications highlight the versatility and potential of VU0609594-1 in various fields of scientific research.
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells 1-乙酰基-4-(4-羟基苯基)哌嗪_百度百科 Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O5S/c1-14(27)25-10-12-26(13-11-25)21(29)20(24-19(28)15-2-4-16(22)5-3-15)32(30,31)18-8-6-17(23)7-9-18/h2-9,20H,10-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWOQUFWELMMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[1-(4-Methoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2870651.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2870656.png)

![5-(4-ethoxy-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2870659.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2870665.png)


![(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2870669.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870670.png)
![8-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2870671.png)